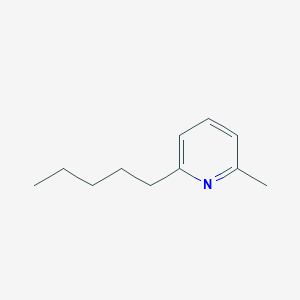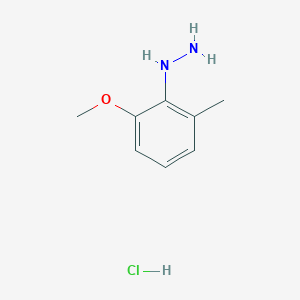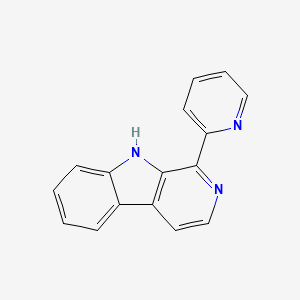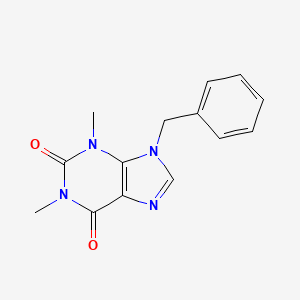
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is an organic compound that features a benzoic acid core with a hydroxypropylamino substituent and a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid typically involves a multi-step process:
Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with epichlorohydrin to form 4-nitrophenoxy-2,3-epoxypropane.
Amination: The epoxy compound undergoes ring-opening with aniline to yield 4-nitrophenoxy-3-aminopropanol.
Coupling: Finally, the aminopropanol derivative is coupled with 4-hydroxybenzoic acid under acidic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and the employment of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((2-Oxo-3-(4-nitrophenoxy)propyl)amino)benzoic acid.
Reduction: 4-((2-Hydroxy-3-(4-aminophenoxy)propyl)amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxypropylamino moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Lacks the nitrophenoxy and hydroxypropylamino groups.
4-Nitrophenol: Contains the nitro group but lacks the benzoic acid and hydroxypropylamino moieties.
4-Amino-3-hydroxybenzoic acid: Similar structure but with an amino group instead of the nitrophenoxy group.
Uniqueness
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is unique due to the presence of both the nitrophenoxy and hydroxypropylamino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64511-86-0 |
|---|---|
Fórmula molecular |
C16H16N2O6 |
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
4-[[2-hydroxy-3-(4-nitrophenoxy)propyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O6/c19-14(9-17-12-3-1-11(2-4-12)16(20)21)10-24-15-7-5-13(6-8-15)18(22)23/h1-8,14,17,19H,9-10H2,(H,20,21) |
Clave InChI |
COKSANTUGWXIER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)



![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)



![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

